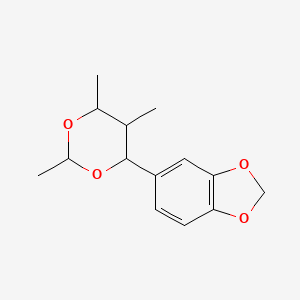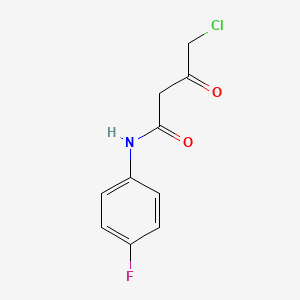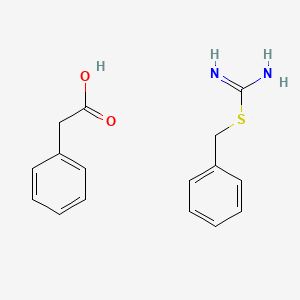![molecular formula C15H25NO B14594931 2-[(Dibutylamino)methyl]phenol CAS No. 60460-57-3](/img/structure/B14594931.png)
2-[(Dibutylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dibutylamino)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibutylamino)methyl]phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide reacts with a nucleophile, such as dibutylamine, under specific conditions to form the desired product . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dibutylamino)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Dibutylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(Dibutylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The dibutylamino group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to an aromatic ring.
2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the ortho position.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
Uniqueness
2-[(Dibutylamino)methyl]phenol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
60460-57-3 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
2-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C15H25NO/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3 |
Clé InChI |
ACCAACYZYKXIOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)


![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)


![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)

